

# Application Notes and Protocols for Electrophysiology (ERG) in GA001 Studies

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## Introduction

Electrophysiology (ERG) is a non-invasive electrophysiological test that measures the electrical response of the retina to a light stimulus. It is an objective and quantitative tool crucial for diagnosing and monitoring retinal function in a variety of inherited and acquired retinal diseases. In the context of gene therapy studies for retinal disorders, such as those involving **GA001**, ERG serves as a primary endpoint to assess the safety and efficacy of the therapeutic intervention by evaluating changes in retinal cell function.

These application notes provide detailed protocols for full-field ERG (ffERG) and multifocal ERG (mfERG), based on the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV), to ensure reproducible and comparable data collection in **GA001** studies.

## Core ERG Techniques for Retinal Gene Therapy Studies

Two primary ERG techniques are essential for comprehensively evaluating retinal function in the context of gene therapy trials:

- Full-Field Electrophysiology (ffERG): This technique assesses the mass electrical response of the entire retina.<sup>[1][2][3]</sup> It is invaluable for evaluating generalized retinal

function and distinguishing between rod and cone system deficits.[4][5]

- Multifocal Electretinography (mfERG): This technique provides topographical information about retinal function, allowing for the assessment of localized areas, particularly the macula. [6][7] This is critical for therapies targeting specific retinal regions.

## Full-Field Electretinography (ffERG) Protocols

The ISCEV standard for ffERG includes a series of recordings performed under dark-adapted (scotopic) and light-adapted (photopic) conditions to isolate and evaluate the function of different retinal cell types.[8][9]

### Patient Preparation and Setup

- Pupil Dilation: Maximally dilate the pupils of the subject.[1]
- Dark Adaptation: For scotopic ERG, the subject must be dark-adapted for a minimum of 20 minutes.[1] For subsequent photopic ERG, a minimum of 10 minutes of light adaptation is required.[1][9]
- Electrode Placement: Corneal or skin electrodes are used to record the electrical signals.[2] [8] Proper electrode placement and low impedance are critical for high-quality recordings.

### Standard ffERG Responses

The ISCEV standard protocol includes five core responses:

Response Name	Adaptation State	Stimulus Strength (cd·s/m <sup>2</sup> )	Primary Retinal Cells Assessed	Key Waveform Components
DA 0.01 ERG	Dark-Adapted	0.01	Rod system (bipolar cells)	b-wave
DA 3.0 ERG	Dark-Adapted	3.0	Combined rod and cone response	a-wave, b-wave
DA 10.0 ERG	Dark-Adapted	10.0	Enhanced combined rod and cone response	a-wave, b-wave
LA 3.0 ERG	Light-Adapted	3.0	Cone system response	a-wave, b-wave
LA 30 Hz Flicker ERG	Light-Adapted	3.0	Cone system response (ON- and OFF- pathways)	Fundamental component

Table 1: Standard Full-Field ERG Responses and their characteristics.

## Experimental Protocol: Standard ffERG

- Dark-Adapted Recordings:
  - After 20 minutes of dark adaptation, record the DA 0.01 ERG to a dim white or blue flash.
  - Present a standard flash of 3.0 cd·s/m<sup>2</sup> to elicit the DA 3.0 ERG.
  - Use a bright flash of 10.0 cd·s/m<sup>2</sup> for the DA 10.0 ERG.
- Light Adaptation:
  - Adapt the patient to a standard background luminance of 30 cd/m<sup>2</sup> for 10 minutes.[\[9\]](#)

- Light-Adapted Recordings:
  - Record the LA 3.0 ERG to a single 3.0 cd·s/m<sup>2</sup> flash.
  - Record the LA 30 Hz Flicker ERG using a 3.0 cd·s/m<sup>2</sup> stimulus flickering at 30 times per second.

## Data Analysis

- Amplitude: The a-wave amplitude is measured from the baseline to the trough of the a-wave, while the b-wave amplitude is measured from the a-wave trough to the peak of the b-wave.  
[1] Reduced amplitudes may indicate cell death or dysfunction.[3]
- Implicit Time: This is the time from the flash onset to the peak of the wave.[1] Delayed implicit times can suggest cellular stress.[2]
- b/a-wave ratio: This ratio can be a useful index for evaluating retinal function.[10][11]

## Multifocal Electretinography (mfERG) Protocols

mfERG is used to assess the function of multiple discrete retinal areas, typically 61 or 103 hexagonal segments, primarily within the posterior pole.[6]

## Patient Preparation and Setup

- Pupil Dilation: Maximal pupil dilation is required.[12]
- Refraction: Ensure the patient has their best-corrected vision for the stimulus distance.
- Fixation: Stable fixation is crucial for accurate topographic mapping.

## Experimental Protocol: mfERG

- Stimulus: The stimulus is an array of hexagons that flicker between black and white according to a pseudorandom m-sequence.[6] The overall stimulus should subtend a visual angle of 40-60 degrees.[12]
- Recording: A corneal electrode records the retinal responses. The recording time is typically several minutes per eye.

- Analysis: A cross-correlation technique is used to extract the ERG response from each stimulated retinal location.[\[13\]](#) The resulting trace array and 3D topography plots visualize retinal function across the tested field.

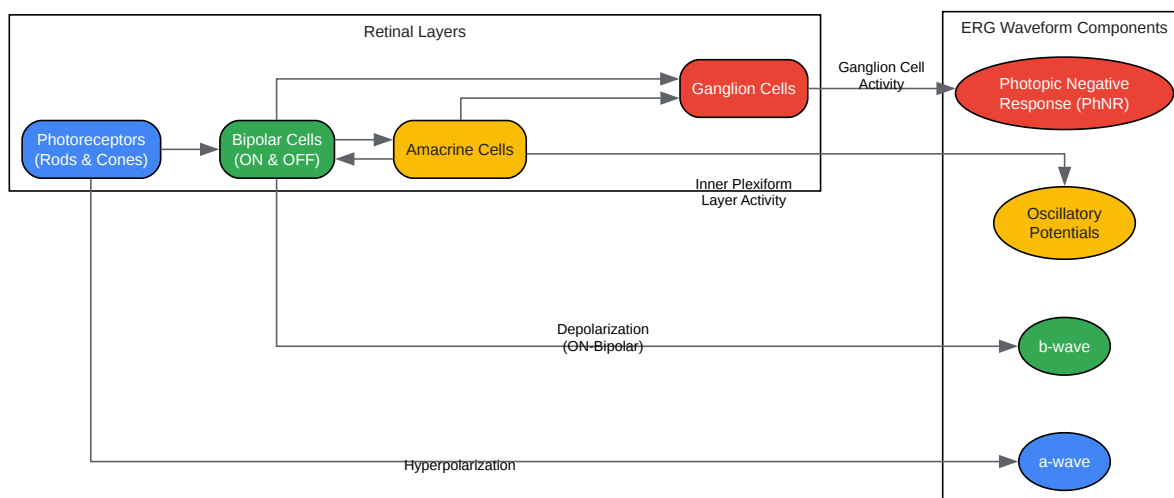
Data Presentation

Parameter	Description	Clinical Significance in GA001 Studies
Response Density (Amplitude)	The amplitude of the mfERG response from a specific retinal location (nV/deg²).	Can map the area of functional improvement or decline post-treatment.
Latency (Implicit Time)	The time from stimulus to the peak of the first positive wave (P1).	Delays may indicate localized retinal stress or dysfunction.

Table 2: Key Multifocal ERG Parameters.

Visualization of ERG Principles and Workflows

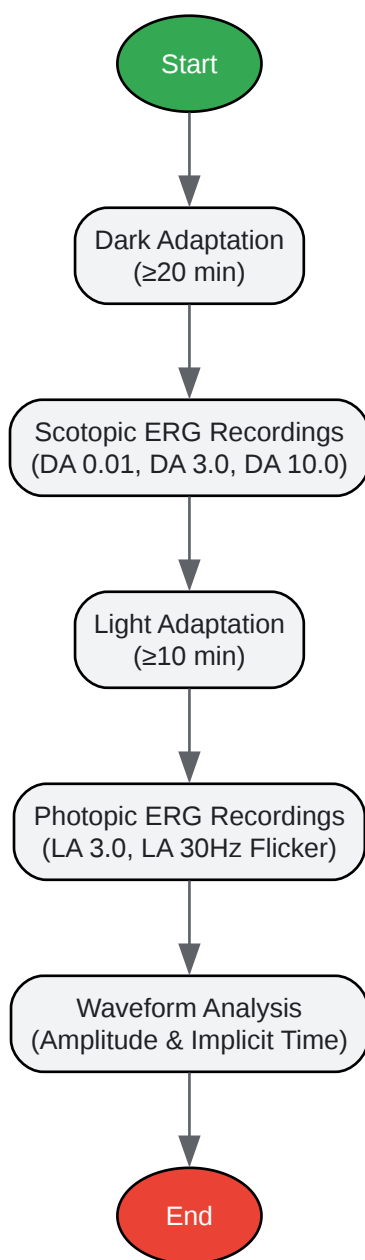
Retinal Signaling Pathway in ERG Generation



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Caption: Cellular origins of the major ERG waveform components.

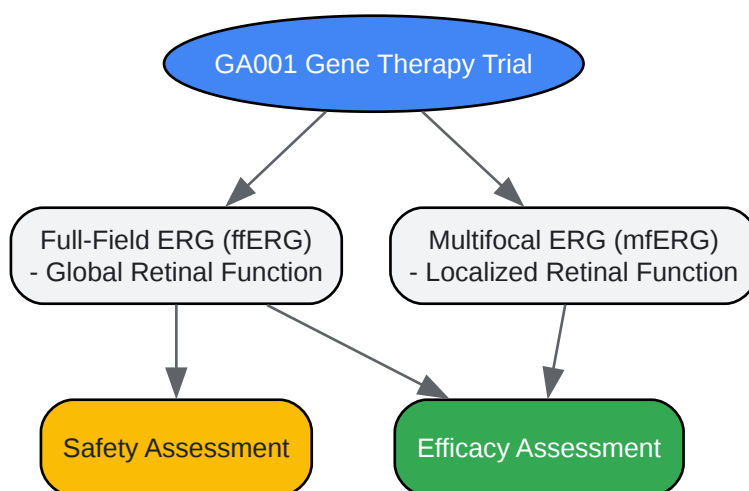
## Standard ffERG Experimental Workflow



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Caption: Standardized workflow for full-field ERG recording.

## Logical Relationship of ERG Techniques in GA001 Trials



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Caption: Role of ERG techniques in **GA001** clinical trials.

## Conclusion

Standardized and comprehensive ERG testing is indispensable for the clinical development of retinal gene therapies like **GA001**. By employing both ffERG and mfERG, researchers can obtain a thorough understanding of the treatment's effect on both global and localized retinal function. Adherence to ISCEV standards is paramount for ensuring the quality and comparability of data across different study sites and time points, ultimately leading to a robust evaluation of the therapeutic intervention.

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